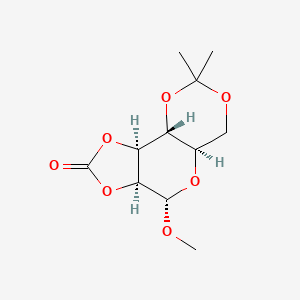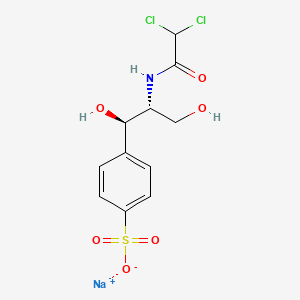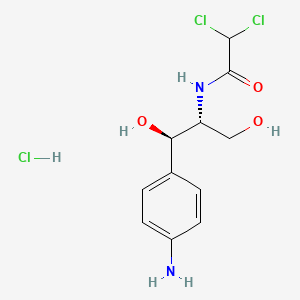
LL-37 (human) trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LL-37 (human) trifluoroacetate salt is a peptide that is produced in the human body and is part of the cathelicidin family of antimicrobial peptides. It has a broad spectrum of activity against bacteria, fungi, and viruses and has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Antibacterial Activity
LL-37 exhibits potent antibacterial activity against a wide spectrum of Gram-negative and Gram-positive bacteria . It operates by disrupting bacterial cell membranes, leading to cell death. This property makes it a valuable tool for studying bacterial pathogenesis and for developing new antibacterial agents.
Antiviral Properties
Research has shown that LL-37 also possesses antiviral properties . It can interfere with viral entry and replication, providing a platform for the development of antiviral therapies, especially in the context of increasing resistance to conventional antiviral drugs.
Immunomodulatory Functions
LL-37 plays a significant role in the immune system by modulating immune responses . It can both activate and suppress various immune pathways, making it a subject of interest in the study of autoimmune diseases and inflammation.
Anti-Biofilm Agent
The peptide has been identified as an effective anti-biofilm agent . It can prevent the formation of biofilms, which are protective layers that harbor bacteria, making them resistant to antibiotics. This application is crucial in addressing chronic infections and antibiotic resistance.
Wound Healing
LL-37 contributes to wound healing processes . It promotes epithelialization, reduces inflammation, and enhances the body’s response to injury. Its role in tissue regeneration is a promising area for therapeutic research.
Cancer Research
Some studies suggest that LL-37 may have applications in cancer research . It can influence tumor cell proliferation and survival, providing insights into cancer biology and potential therapeutic approaches.
Host Defense Mechanism Studies
As a host defense peptide , LL-37 is crucial for understanding the body’s natural defenses . It offers a model for studying how the body combats infections and maintains homeostasis.
Development of Biomaterials
LL-37’s ability to form stable structures makes it a candidate for creating biomaterials for medical applications . Its structural properties can be harnessed for designing materials with specific biological functions.
作用機序
Target of Action
LL-37, also known as the antibacterial protein LL-37 amide (human), primarily targets bacterial cells . It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . The peptide is also known to interact with human cells , playing a role in immune modulation .
Mode of Action
LL-37 operates through a membrane-disruption mechanism . The peptide carries a net positive charge, allowing it to bind to the negatively charged bacterial cell membranes . This interaction leads to the disruption of the membrane integrity, causing leakage of cellular contents and eventually cell death . In addition to its direct antimicrobial activities, LL-37 also has immunomodulatory functions .
Biochemical Pathways
LL-37 affects several biochemical pathways. It plays a role in the innate immune response by neutralizing lipopolysaccharides from Gram-negative bacteria, thereby preventing their interaction with toll-like receptors on immune cells . This action helps regulate inflammation and immune responses . Furthermore, LL-37 can induce chemotaxis, promoting the migration of immune cells to the site of infection .
Pharmacokinetics
It’s important to note that peptides like ll-37 can be susceptible to proteolytic degradation, which could impact their bioavailability and efficacy .
Result of Action
The primary result of LL-37’s action is the elimination of pathogenic microbes . By disrupting bacterial cell membranes, LL-37 causes bacterial cell death, helping to clear infections . Additionally, its immunomodulatory effects help regulate the body’s immune response, potentially reducing inflammation and tissue damage .
Action Environment
The activity of LL-37 can be influenced by various environmental factors. For instance, its antimicrobial activity may be lower in physiological environments due to factors such as salt concentration . Additionally, the peptide’s stability and activity could be affected by proteolytic enzymes present in the body, which can degrade LL-37 . Research is ongoing to develop strategies to enhance the stability and efficacy of LL-37 in the physiological environment .
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H341N61O52.C2HF3O2/c1-20-114(16)162(262-180(298)128(66-40-46-86-211)236-177(295)135(74-78-155(274)275)244-171(289)125(63-37-43-83-208)242-193(311)149(107-268)259-175(293)126(64-38-44-84-209)235-172(290)129(67-47-87-226-201(216)217)241-186(304)142(98-119-55-29-24-30-56-119)253-188(306)144(100-121-59-33-26-34-60-121)254-190(308)146(102-158(280)281)234-154(273)104-231-168(286)138(94-109(6)7)249-167(285)122(212)93-108(4)5)195(313)232-105-153(272)233-123(61-35-41-81-206)169(287)243-136(75-79-156(276)277)178(296)252-141(97-118-53-27-23-28-54-118)185(303)239-124(62-36-42-82-207)170(288)237-131(69-49-89-228-203(220)221)182(300)264-164(116(18)22-3)198(316)260-160(112(12)13)196(314)247-134(73-77-151(213)270)176(294)238-132(70-50-90-229-204(222)223)181(299)263-163(115(17)21-2)197(315)246-127(65-39-45-85-210)173(291)257-147(103-159(282)283)191(309)255-143(99-120-57-31-25-32-58-120)187(305)250-139(95-110(8)9)184(302)240-130(68-48-88-227-202(218)219)174(292)256-145(101-152(214)271)189(307)251-140(96-111(10)11)192(310)261-161(113(14)15)200(318)266-92-52-72-150(266)194(312)245-133(71-51-91-230-205(224)225)183(301)265-165(117(19)269)199(317)248-137(76-80-157(278)279)179(297)258-148(106-267)166(215)284;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,267-269H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,270)(H2,214,271)(H2,215,284)(H,231,286)(H,232,313)(H,233,272)(H,234,273)(H,235,290)(H,236,295)(H,237,288)(H,238,294)(H,239,303)(H,240,302)(H,241,304)(H,242,311)(H,243,287)(H,244,289)(H,245,312)(H,246,315)(H,247,314)(H,248,317)(H,249,285)(H,250,305)(H,251,307)(H,252,296)(H,253,306)(H,254,308)(H,255,309)(H,256,292)(H,257,291)(H,258,297)(H,259,293)(H,260,316)(H,261,310)(H,262,298)(H,263,299)(H,264,300)(H,265,301)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAOMMPDUJYSPT-YLLLKHBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H342F3N61O54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4606 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

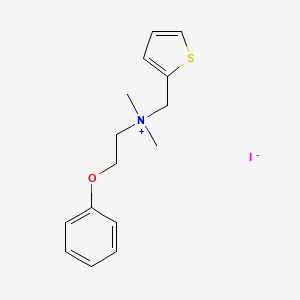
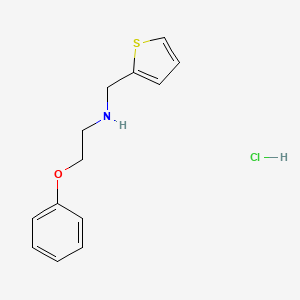
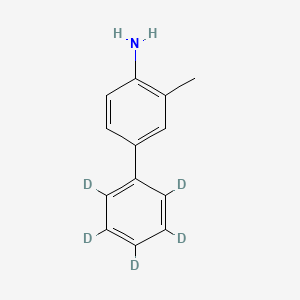
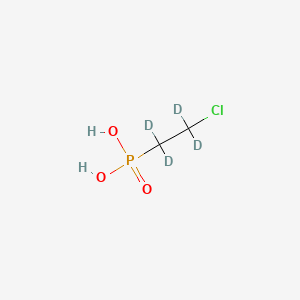
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

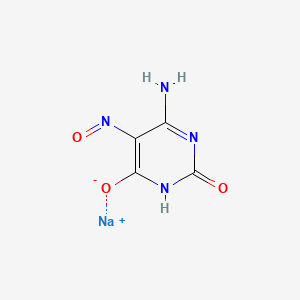
![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

